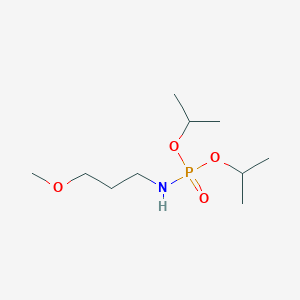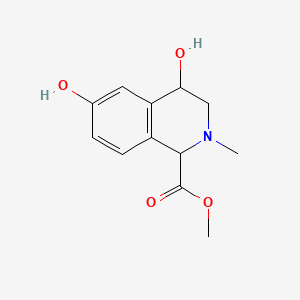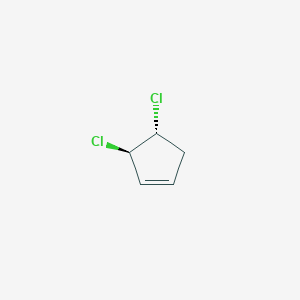
(3R,4R)-3,4-Dichlorocyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3,4-Dichlorocyclopent-1-ene is a chiral compound characterized by the presence of two chlorine atoms attached to a cyclopentene ring The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the chlorine atoms on the cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dichlorocyclopent-1-ene typically involves the chlorination of cyclopentene. One common method is the addition of chlorine gas to cyclopentene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (3R,4R) isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and selectivity. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反応の分析
Types of Reactions
(3R,4R)-3,4-Dichlorocyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the dichloride to a cyclopentene derivative with fewer chlorine atoms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3R,4R)-3,4-Dichlorocyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (3R,4R)-3,4-Dichlorocyclopent-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include halogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity.
類似化合物との比較
Similar Compounds
(3S,4S)-3,4-Dichlorocyclopent-1-ene: The enantiomer of (3R,4R)-3,4-Dichlorocyclopent-1-ene with different stereochemistry.
(3R,4R)-3,4-Dibromocyclopent-1-ene: A similar compound with bromine atoms instead of chlorine.
(3R,4R)-3,4-Difluorocyclopent-1-ene: A fluorinated analog with different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of chlorine atoms, which impart distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
31572-43-7 |
|---|---|
分子式 |
C5H6Cl2 |
分子量 |
137.00 g/mol |
IUPAC名 |
(3R,4R)-3,4-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-2,4-5H,3H2/t4-,5-/m1/s1 |
InChIキー |
SIZKLGUFVNMVPQ-RFZPGFLSSA-N |
異性体SMILES |
C1C=C[C@H]([C@@H]1Cl)Cl |
正規SMILES |
C1C=CC(C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


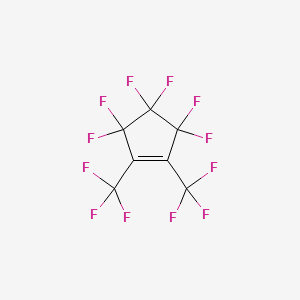
![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)

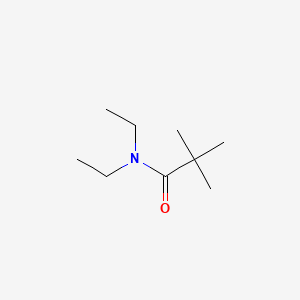

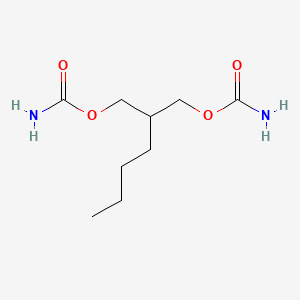
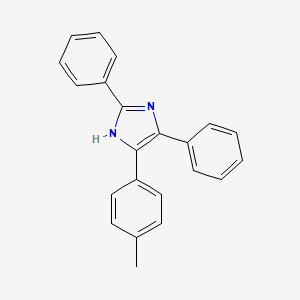
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)

![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
